1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one, commonly known as Clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It was first synthesized in 1971 by Leo Sternbach and his team at Hoffman-La Roche. Clonazolam is a potent sedative and anxiolytic drug that has gained popularity among researchers due to its high potency and effectiveness in laboratory experiments.
Wirkmechanismus
Clonazolam works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. This leads to a decrease in anxiety, muscle relaxation, and sedation. Clonazolam has a high affinity for the GABA receptor, which makes it more potent than other benzodiazepines.
Biochemical and Physiological Effects:
Clonazolam has a number of biochemical and physiological effects on the body. It can cause sedation, muscle relaxation, and a decrease in anxiety. It can also impair cognitive function, cause dizziness, and affect motor coordination. Clonazolam has a long half-life, which means that it can stay in the body for a long time and cause residual effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Clonazolam is its high potency, which makes it a valuable tool for researchers studying the effects of benzodiazepines on the central nervous system. However, its potency also makes it more difficult to work with and requires careful handling and dosing. Clonazolam also has a long half-life, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on Clonazolam. One area of interest is the development of new benzodiazepines with similar properties but fewer side effects. Another area of interest is the investigation of the long-term effects of Clonazolam on the brain and body. Additionally, more research is needed to understand the mechanisms underlying the effects of Clonazolam on the central nervous system.
Synthesemethoden
The synthesis of Clonazolam involves the reaction of 2-amino-2'-chloro-N-cyclohexylacetamide with 3-fluorobenzaldehyde in the presence of base and a catalytic amount of palladium on carbon. The resulting product is then treated with acetic anhydride to form Clonazolam. This synthesis method has been well documented in scientific literature and is widely used by researchers.
Wissenschaftliche Forschungsanwendungen
Clonazolam has been extensively studied for its potential use in the treatment of anxiety and insomnia. It has also been investigated for its anticonvulsant and muscle relaxant properties. In addition, Clonazolam has been used in research to study the effects of benzodiazepines on the central nervous system and to develop new drugs with similar properties.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-fluoroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-6-4-11(5-7-12)15(19)8-9-18-14-3-1-2-13(17)10-14/h1-10,18H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNWFCLYCSAQGM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Chlorophenyl)-3-[(3-fluorophenyl)amino]prop-2-EN-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.